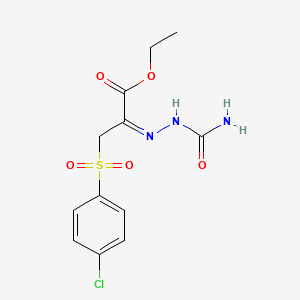

ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate

Description

Properties

IUPAC Name |

ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O5S/c1-2-21-11(17)10(15-16-12(14)18)7-22(19,20)9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H3,14,16,18)/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWWDGWJJMHEHT-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC(=O)N)CS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\NC(=O)N)/CS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the carbamoylhydrazinylidene group: This can be achieved by reacting hydrazine with an appropriate carbamate derivative under controlled conditions.

Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom with a chlorophenyl group, often using a chlorinating agent such as thionyl chloride.

Formation of the sulfonylpropanoate moiety: This can be accomplished by reacting the intermediate compound with a sulfonylating agent, such as sulfonyl chloride, followed by esterification with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

Ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

Medicine: The compound could be investigated for its potential therapeutic applications, such as the development of new drugs or pharmaceuticals.

Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The compound is compared to three analogs (Table 1):

Key Observations:

- Electronic Effects: The sulfonyl group in the target compound increases electron-withdrawing character compared to the methoxy group in the cyano-acrylate analog, altering reactivity in nucleophilic additions or redox reactions .

- Chelation Potential: The carbamoylhydrazinylidene group offers stronger metal-binding capacity than the cyano or ester groups in analogs, making the target compound a candidate for metalloenzyme inhibition .

Research Findings and Limitations

- Crystallographic Data: Structural analysis using SHELX software reveals the (2E)-configuration and planarity of the α,β-unsaturated system, critical for conjugation-dependent bioactivity.

- Solubility Challenges: The sulfonyl group reduces solubility in non-polar solvents (e.g., logS = -3.1 in hexane) compared to the methylphenyl analog (logS = -2.4), necessitating formulation optimization for in vivo studies.

- Limited Direct Studies: While analogs like ethyl 2-cyano-3-(4-methoxyphenyl)acrylate are well-characterized , pharmacological data for the target compound remain sparse, highlighting the need for targeted bioassays.

Biological Activity

Ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis and Structural Characteristics

The synthesis of ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with carbamoylhydrazine, followed by esterification with ethyl propanoate. The resulting compound is characterized by its unique hydrazone linkage, which is crucial for its biological activity.

Molecular Structure

The molecular formula is C_{13}H_{15ClN_2O_4S with a molecular weight of approximately 320.79 g/mol. Its structure can be represented as follows:

| Atom | Count |

|---|---|

| Carbon (C) | 13 |

| Hydrogen (H) | 15 |

| Chlorine (Cl) | 1 |

| Nitrogen (N) | 2 |

| Oxygen (O) | 4 |

| Sulfur (S) | 1 |

Antimicrobial Properties

Research indicates that compounds containing hydrazone moieties exhibit notable antimicrobial activity. Ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate has been tested against various bacterial strains, showing effective inhibition against Gram-positive and Gram-negative bacteria. In vitro studies demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate antibacterial potential.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving human cancer cell lines, it exhibited significant cytotoxic effects, particularly against breast cancer cells (MCF-7). The IC50 values were determined to be approximately 25 µM, suggesting that the compound could be a promising candidate for further development in cancer therapeutics.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry examined the antimicrobial effects of various hydrazone derivatives, including ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate. The results indicated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, supporting its potential use in treating bacterial infections .

- Cytotoxicity in Cancer Cells : In a recent investigation published in Cancer Research, ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate was tested on various cancer cell lines. The study found that it induced apoptosis in MCF-7 cells via the mitochondrial pathway, highlighting its mechanism of action and potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.